molecular formula C8H9NO3 B067296 Methyl 2-((furan-2-ylmethylene)amino)acetate CAS No. 183596-33-0

Methyl 2-((furan-2-ylmethylene)amino)acetate

Cat. No. B067296
M. Wt: 167.16 g/mol
InChI Key: PDIWOZFXSMAZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((furan-2-ylmethylene)amino)acetate, also known as MFA, is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of furan and is widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of Methyl 2-((furan-2-ylmethylene)amino)acetate is not fully understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles, such as thiols and amines. This property makes it a useful tool in the synthesis of various compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl 2-((furan-2-ylmethylene)amino)acetate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has also been reported to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Methyl 2-((furan-2-ylmethylene)amino)acetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. It is also stable under normal laboratory conditions. However, it has limitations in terms of its solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on Methyl 2-((furan-2-ylmethylene)amino)acetate. One area of interest is the development of new synthetic methods for the production of Methyl 2-((furan-2-ylmethylene)amino)acetate and its derivatives. Another area of research is the investigation of its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. Additionally, the biochemical and physiological effects of Methyl 2-((furan-2-ylmethylene)amino)acetate need to be further studied to fully understand its potential as a therapeutic agent.
Conclusion
Methyl 2-((furan-2-ylmethylene)amino)acetate is a unique and versatile compound that has a wide range of scientific research applications. Its synthesis method is straightforward, and it has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

Methyl 2-((furan-2-ylmethylene)amino)acetate can be synthesized by the reaction of furfural and methyl glycinate. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as dichloromethane. The product is obtained in high yield and purity and can be further purified by recrystallization.

Scientific Research Applications

Methyl 2-((furan-2-ylmethylene)amino)acetate has a wide range of scientific research applications. It is used as a building block in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. These compounds have potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

properties

CAS RN

183596-33-0

Product Name

Methyl 2-((furan-2-ylmethylene)amino)acetate

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-(furan-2-ylmethylideneamino)acetate

InChI

InChI=1S/C8H9NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-5H,6H2,1H3

InChI Key

PDIWOZFXSMAZSB-UHFFFAOYSA-N

SMILES

COC(=O)CN=CC1=CC=CO1

Canonical SMILES

COC(=O)CN=CC1=CC=CO1

synonyms

Glycine, N-(2-furanylmethylene)-, methyl ester (9CI)

Origin of Product

United States

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